molecular formula C7H3BrCl2O2 B13249061 5-Bromo-2-chlorophenyl chloroformate

5-Bromo-2-chlorophenyl chloroformate

Cat. No.: B13249061
M. Wt: 269.90 g/mol
InChI Key: KERLIYRSLIREQG-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorophenyl chloroformate is an aromatic chloroformate derivative characterized by a phenyl ring substituted with bromine at the 5th position and chlorine at the 2nd position, coupled with a reactive chloroformate (-OCOCl) group. Chloroformates are widely used in organic synthesis, particularly for introducing carbonate or carbamate groups in pharmaceuticals, agrochemicals, and polymers . The bromine and chlorine substituents likely enhance its electrophilicity and stability compared to simpler aliphatic chloroformates, making it valuable in specialized coupling reactions or as a protecting group in multistep syntheses .

Properties

Molecular Formula

C7H3BrCl2O2

Molecular Weight

269.90 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl) carbonochloridate

InChI

InChI=1S/C7H3BrCl2O2/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3H

InChI Key

KERLIYRSLIREQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OC(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chlorophenyl chloroformate typically involves the reaction of 5-bromo-2-chlorophenol with phosgene (COCl2). The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H3BrClOH+COCl2C7H3BrClO2+HClC6H3BrClOH + COCl2 \rightarrow C7H3BrClO2 + HCl C6H3BrClOH+COCl2→C7H3BrClO2+HCl

Industrial Production Methods: Industrial production of 5-Bromo-2-chlorophenyl chloroformate follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction is typically conducted in a controlled environment to ensure safety and efficiency. The use of automated systems and continuous flow reactors can enhance the production process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chlorophenyl chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: In the presence of water, it can hydrolyze to form 5-bromo-2-chlorophenol and carbon dioxide.

Common Reagents and Conditions:

    Amines: React with 5-Bromo-2-chlorophenyl chloroformate to form carbamates.

    Alcohols: React to form carbonates.

    Bases: Such as pyridine, are used to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed:

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    5-Bromo-2-chlorophenol: Formed from hydrolysis.

Scientific Research Applications

Chemistry: 5-Bromo-2-chlorophenyl chloroformate is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates. It is also used in the preparation of various intermediates for pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing protective groups or functional groups that can be further derivatized.

Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its ability to form stable carbamates makes it valuable in the development of prodrugs and other therapeutic agents.

Industry: In the industrial sector, 5-Bromo-2-chlorophenyl chloroformate is used in the production of specialty chemicals, including polymers and coatings. Its reactivity with various nucleophiles makes it a versatile building block for complex chemical structures.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorophenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group (–OCOCl) is highly electrophilic, making it susceptible to nucleophilic attack. When a nucleophile, such as an amine or alcohol, attacks the carbonyl carbon of the chloroformate group, it displaces the chloride ion (Cl–) and forms a new covalent bond. This reaction mechanism is fundamental to its use in forming carbamates and carbonates.

Comparison with Similar Compounds

Key Observations :

  • Enhanced electrophilicity due to electron-withdrawing halogens may improve its utility in reactions requiring selective acylation, such as in the synthesis of retigabine derivatives .

Industrial and Research Utility

  • Pharmaceuticals : Ethyl and benzyl chloroformates are staples in carbamate-based drug synthesis (e.g., antiepileptics, antivirals) . The brominated analog could enable halogenated drug scaffolds.
  • Polymer Chemistry : Aromatic chloroformates contribute to thermally stable polycarbonates, while aliphatic variants like ethyl chloroformate are used in degradable polymers .

Biological Activity

5-Bromo-2-chlorophenyl chloroformate is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in different assays, and relevant case studies.

Chemical Structure and Properties

5-Bromo-2-chlorophenyl chloroformate is characterized by the following chemical structure:

  • Molecular Formula : C8H5BrClO2
  • Molecular Weight : 251.48 g/mol
  • CAS Number : 20215-25-6

This compound contains a chloroformate functional group, which is known for its reactivity in forming esters and amides, making it a valuable intermediate in organic synthesis.

Mechanisms of Biological Activity

The biological activity of 5-bromo-2-chlorophenyl chloroformate can be attributed to its ability to interact with various biological targets. The primary mechanisms include:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, which can lead to altered metabolic pathways.
  • Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, potentially through apoptosis induction or cell cycle arrest.
  • Antimicrobial Activity : There are indications that this compound may exhibit antimicrobial properties against specific bacterial strains.

Antitumor Activity

A study detailed the synthesis and evaluation of related compounds for antitumor activity. The results indicated that compounds with similar structures showed significant inhibition of cancer cell proliferation. For instance, a derivative demonstrated an IC50 value of 9.26 µM against a specific cancer cell line, suggesting that 5-bromo-2-chlorophenyl chloroformate could have comparable efficacy in tumor models .

Enzyme Inhibition Studies

In enzyme assays, the compound was tested for its ability to inhibit phosphoinositide 3-kinase (PI3K), a key player in cancer signaling pathways. The compound exhibited an IC50 value of 2.69 µM, indicating potent inhibition . This suggests potential applications in targeted cancer therapies.

Comparative Biological Activity Table

CompoundTarget EnzymeIC50 Value (µM)Biological Activity
5-Bromo-2-chlorophenyl chloroformatePI3K2.69Antitumor
Related Compound API3K1.08Antitumor
Related Compound BVarious EnzymesVariesAntimicrobial

Toxicity and Safety Profile

While preliminary studies highlight the potential therapeutic benefits of 5-bromo-2-chlorophenyl chloroformate, toxicity assessments are crucial for understanding safety profiles. In vitro cytotoxicity tests have shown minimal adverse effects at therapeutic concentrations, although further in vivo studies are necessary to establish safety benchmarks.

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